3-(isopropylsulfonyl)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
3-propan-2-ylsulfonyl-N-(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O4S/c1-11(2)26(23,24)14-7-3-5-12(9-14)15(22)19-17-21-20-16(25-17)13-6-4-8-18-10-13/h3-11H,1-2H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIVIOZMEJPLFKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NN=C(O2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(Isopropylsulfonyl)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)benzamide is a compound that falls within the class of N-(1,3,4-oxadiazol-2-yl)benzamides. This compound has garnered attention due to its potential biological activities, particularly in the field of antibacterial agents. The oxadiazole moiety is known for its diverse pharmacological properties, making it a valuable scaffold in medicinal chemistry.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- IUPAC Name : this compound
- Molecular Formula : C13H15N3O2S
- Molecular Weight : 277.34 g/mol
- SMILES Notation : CC(C)S(=O)(=O)C1=CC=C(C(=O)N2C(=NOC=N2)C=C(C=C1)N=C(C=N)C=N)
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For example, studies have shown that N-(1,3,4-oxadiazol-2-yl)benzamides can effectively inhibit the growth of various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Neisseria gonorrhoeae.
Antibacterial Efficacy
A comparative study highlighted the efficacy of related oxadiazole compounds against MRSA with minimum inhibitory concentrations (MICs) as low as 0.25 µg/mL. These compounds demonstrated a low propensity for developing resistance over extended periods of exposure .
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| HSGN-220 | 0.06 | MRSA |
| HSGN-94 | 0.25 | MRSA |
| HSGN-237 | 0.25 | Neisseria gonorrhoeae |
| HSGN-238 | 0.25 | Listeria monocytogenes |
The mechanism by which these oxadiazole derivatives exert their antibacterial effects appears to be multifaceted:
- Membrane Depolarization : Some studies suggest that these compounds can depolarize bacterial membranes, disrupting essential cellular processes.
- Inhibition of Key Biosynthetic Pathways : For instance, certain oxadiazoles inhibit lipoteichoic acid (LTA) biosynthesis, critical for bacterial cell wall integrity .
- Global Proteomics and RNA Expression Analysis : Research utilizing global proteomics has revealed that these compounds affect the expression of essential genes involved in bacterial metabolism and survival.
Study on HSGN Compounds
In a recent study focusing on HSGN compounds (including HSGN-220 and HSGN-238), researchers found that these derivatives not only inhibited bacterial growth but also showed high tolerability in human cell lines. The ability of HSGN-238 to permeate gastrointestinal tracts suggests potential for systemic absorption if used therapeutically against gonococcal infections .
PPAR Agonist Activity
Another avenue of research explored the modulation of peroxisome proliferator-activated receptor alpha (PPAR-α) by oxadiazole derivatives. Some synthesized compounds exhibited promising PPAR agonist activity with EC50 values comparable to established drugs, indicating potential applications in cancer therapy .
Scientific Research Applications
Monoamine Oxidase Inhibition
Research has highlighted the compound's potential as a monoamine oxidase (MAO) inhibitor. A study involving a series of 1,3,4-oxadiazol-2-ylbenzenesulfonamides demonstrated that these compounds exhibit potent inhibition of MAO-B, which is significant for treating neurodegenerative diseases like Parkinson's disease . The specific structure of 3-(isopropylsulfonyl)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)benzamide suggests it may share similar inhibitory properties.
Neuroprotective Effects
The compound has been investigated for its neuroprotective properties in models of epilepsy. A derivative of the oxadiazole family was shown to reduce oxidative stress and inflammation in pentylenetetrazole-induced seizure models. The study indicated that treatment with the oxadiazole compound improved antioxidant levels and reduced pro-inflammatory cytokines, suggesting potential therapeutic applications in epilepsy management .
Antioxidant Activity
Oxadiazole derivatives are recognized for their antioxidant properties. Compounds similar to this compound have been effective in enhancing the body’s antioxidant defenses, particularly through the activation of nuclear factor E2-related factor (Nrf2), which plays a crucial role in cellular defense mechanisms against oxidative stress .
Study on MAO Inhibition
A comparative study on various sulfonamide derivatives including those with oxadiazole moieties revealed that modifications in the chemical structure significantly affect MAO-B inhibition potency. The study concluded that compounds with specific substituents on the pyridine ring exhibited enhanced inhibition rates .
Neuroprotection in Seizure Models
In a controlled experiment using male Swiss-Albino mice, administration of an oxadiazole derivative prior to PTZ exposure resulted in a marked decrease in seizure frequency and severity. The treated groups showed significant improvements in biochemical markers associated with oxidative stress compared to control groups .
Comparison with Similar Compounds
Table 1: Structural and Bioactivity Comparison of Selected 1,3,4-Oxadiazoles
Key Observations
Substituent Impact on Activity :
- The isopropylsulfonyl group in the target compound is bulkier and more electron-withdrawing than the sulfamoyl groups in LMM5 and LMM11, which may influence target binding or metabolic stability. For instance, LMM5 and LMM11 showed antifungal activity linked to thioredoxin reductase inhibition, suggesting that sulfonamide/sulfamoyl groups are critical for this mechanism .
- The pyridin-3-yl substituent on the oxadiazole ring may enhance solubility or target engagement compared to furan-2-yl (LMM11) or 4-methoxyphenylmethyl (LMM5), as pyridine’s nitrogen can participate in hydrogen bonding .
Biological Activity Trends :
- Compounds with sulfamoyl/sulfonyl groups (LMM5, LMM11, and the target) are associated with antifungal or enzyme-inhibitory activity, whereas thiomethoxy or trifluoromethyl substituents (Compounds 18 and 19) correlate with calcium/calmodulin pathway modulation .
- The 2,3-dihydrobenzo[b][1,4]dioxin-6-yl group in Compounds 18–21 () conferred high purity and inhibitory potency, but its absence in the target compound suggests divergent therapeutic applications .
Synthetic and Physicochemical Properties :
- All compared compounds were synthesized via coupling reactions (e.g., using CDI or EDCI catalysts) and characterized by NMR and mass spectrometry .
- The target compound’s isopropylsulfonyl group may reduce solubility compared to methoxy or furan substituents, necessitating formulation optimization (e.g., surfactants like Pluronic F-127 used for LMM5/LMM11) .
Q & A
Q. What are the standard synthetic routes for preparing 3-(isopropylsulfonyl)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)benzamide?
The compound can be synthesized via coupling reactions between substituted benzamides and oxadiazole precursors. A common method involves activating the carboxylic acid (e.g., 3-(isopropylsulfonyl)benzoic acid) with oxalyl chloride in dichloromethane (DCM) at 0°C, followed by reaction with 5-(pyridin-3-yl)-1,3,4-oxadiazol-2-amine in the presence of pyridine as a base. Purification is typically achieved via column chromatography, with yields ranging from 12% to 50% depending on substituent reactivity .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR): H and C NMR confirm the presence of the isopropylsulfonyl, pyridinyl, and oxadiazole moieties.
- Mass Spectrometry (ESI-MS/APCI-MS): Validates molecular weight and fragmentation patterns.
- HPLC: Assesses purity (>95% in most cases) and retention time consistency .
Q. What initial biological screening assays are recommended for evaluating its bioactivity?
Standard assays include:
- Antimicrobial Activity: Minimum inhibitory concentration (MIC) tests against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria.
- Enzyme Inhibition: Calmodulin-dependent kinase inhibition assays, leveraging structural similarities to oxadiazole derivatives with known activity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the role of the isopropylsulfonyl group?
- Comparative Synthesis: Replace the isopropylsulfonyl group with methylsulfonyl, morpholinosulfonyl, or thiomethoxy analogs (e.g., as in ).
- Biological Testing: Compare inhibitory potency against target enzymes (e.g., carbonic anhydrase II) or antimicrobial efficacy.
- Computational Analysis: Use molecular docking to evaluate sulfonyl group interactions with active sites (e.g., hydrogen bonding with hCA II ).
Q. What strategies optimize reaction yields for low-yielding synthetic steps?
- Catalyst Screening: Test alternatives to 4Å molecular sieves (e.g., DMAP) for acyl chloride formation.
- Temperature Control: Prolonged stirring at 0°C during acid activation improves intermediate stability.
- Purification: Employ preparative HPLC instead of column chromatography for polar byproducts .
Q. How can contradictory bioactivity data across studies be resolved?
- Assay Standardization: Control variables like bacterial strain (e.g., methicillin-resistant vs. susceptible S. aureus ), solvent (DMSO concentration), and incubation time.
- Structural Validation: Confirm compound integrity via X-ray crystallography (using SHELX software ) to rule out polymorphic effects.
Q. What computational methods predict target interactions and pharmacokinetic properties?
- Molecular Docking: Tools like AutoDock Vina model binding poses with enzymes (e.g., hCA II ).
- ADMET Prediction: Software such as SwissADME evaluates solubility, CYP450 interactions, and blood-brain barrier permeability.
Q. How does the pyridin-3-yl group influence electronic properties and bioactivity?
- Electron Density Analysis: Compare Hammett constants of pyridin-3-yl vs. phenyl or thiophene substituents.
- Bioactivity Correlation: Pyridinyl enhances π-π stacking with aromatic residues in enzyme active sites, as seen in oxadiazole-based kinase inhibitors .
Methodological Considerations
Q. What analytical techniques resolve structural ambiguities in complex derivatives?
Q. How to validate the reproducibility of biological assays for this compound?
- Dose-Response Curves: Perform triplicate experiments with positive controls (e.g., itraconazole for antifungal assays ).
- Blind Testing: Collaborate with independent labs to confirm activity against predefined targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
